Product packaging for Carbocyclic thromboxane A2(Cat. No.:CAS No. 74034-56-3)

Carbocyclic thromboxane A2

Cat. No.: B161759
CAS No.: 74034-56-3
M. Wt: 348.5 g/mol
InChI Key: ZIWNJZLXPXFNGN-GXTQQWMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbocyclic thromboxane A2 (CAS 74034-56-3) is a chemically stable analog of the potent native eicosanoid, Thromboxane A2 (TXA2) . It serves as a vital research tool in cardiovascular and cell signaling studies due to its similar biological activity and enhanced stability compared to the rapidly hydrolyzing TXA2. Its primary research applications and mechanism of action are centered on its role as a potent agonist for the Thromboxane A2 receptor (TP), a G protein-coupled receptor . In vascular research, this compound is a well-characterized vasoconstrictor. It induces concentration-dependent contractions in isolated arterial strips from various vascular beds, including cerebral, coronary, and mesenteric arteries . This contractile response is mediated through an increase in intracellular calcium, involving both the release of calcium from intracellular storage sites and an increase in transmembrane calcium influx . The compound is therefore instrumental in studying vascular tone and pathologies like coronary artery spasm, and its induced contractions can be relaxed by calcium antagonists like nifedipine and verapamil . Furthermore, this compound plays a significant role in studying cellular proliferation. It has been shown to synergistically enhance the angiotensin II-induced DNA synthesis and increase in cell number in vascular smooth muscle cells, an effect that can be suppressed by specific angiotensin AT1 receptor antagonists . This highlights its relevance in investigating pathways involved in vascular remodeling and atherosclerosis. While it shares the vasoconstrictive properties of TXA2, this compound is noted for dissociating these effects from strong platelet aggregatory activity, making it a more selective research tool for studying vascular smooth muscle function . This product is intended for use as a reference standard in analytical method development, validation, and Quality Control (QC) applications during drug development . It is offered for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O3 B161759 Carbocyclic thromboxane A2 CAS No. 74034-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWNJZLXPXFNGN-GXTQQWMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74034-56-3
Record name Carbocyclic thromboxane A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074034563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOCYCLIC THROMBOXANE A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K593AJ3OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Stereochemical Investigations of Carbocyclic Thromboxane A2

Advanced Synthetic Routes to Carbocyclic Thromboxane (B8750289) A2 and its Derivatives

The synthesis of carbocyclic thromboxane A2 presents a significant chemical challenge, primarily due to the strained bicyclo[3.1.1]heptane core. acs.org Researchers have developed various synthetic routes to access this important molecule and its analogs.

A key strategy involves the construction of the bicyclo[3.1.1]heptan-2-one intermediate. researchgate.net This can be achieved through multiple pathways, which then converge to form the this compound skeleton. researchgate.net A common approach utilizes a cuprate (B13416276) 1,4 addition to introduce the lower side chain, followed by homologation of an aldehyde and a Wittig reaction to complete the upper side chain. researchgate.net

For instance, the synthesis of optically active CTA2 has been accomplished using pure (+)-trans-iodo-1-octen-3-ol tert-butyldimethylsilyl ether for the attachment of the lower side chain. pnas.org The mixed cuprate derived from this iodide reacts with bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde. pnas.org Subsequent homologation and condensation with the standard upper prostaglandin (B15479496) side chain complete the CTA2 skeleton. pnas.org

Stereospecific Synthesis Approaches

The stereochemistry of this compound is crucial for its biological activity. Stereospecific synthesis is therefore paramount to obtaining the desired isomers. The synthesis of enantiomerically pure CTA2 has been reported, yielding a product with an optical rotation of [α]D30 of +32.6° (c = 0.95 g/100 ml, methanol). pnas.org Its diastereoisomer exhibits an optical rotation of -23.9° (c = 1.29 g/100 ml, methanol). pnas.org

The stereoselective synthesis of nonprostanoid TXA2 receptor antagonists has also been achieved through methods like direct ortho-alkylation of phenols under modified Mitsunobu conditions. nih.gov This highlights the broader efforts in creating stereochemically defined molecules that interact with the thromboxane A2 receptor.

Rational Design of this compound Analogues for Research

The rational design of CTA2 analogues aims to create molecules with specific biological profiles, such as agonists or antagonists of the thromboxane A2 receptor. acs.orgresearchgate.net For example, replacing the carboxylic acid group with bioisosteres like substituted cyclopentane-1,3-diones has led to the discovery of potent new analogues. researchgate.net Some of these were found to be considerably more active than the parent carboxylic acid compounds. researchgate.net

The design of such analogues often involves exploring the impact of isosteric substitutions on biological activity. For instance, a series of lumiracoxib (B1675440) derivatives were designed to balance COX-2 inhibition and thromboxane A2 prostanoid (TP) receptor antagonism. nih.gov

Stereochemical Requirements and Isomeric Activity Profiles

The spatial arrangement of atoms in this compound and its analogues dictates their interaction with biological targets.

Comparative Analysis of Diastereoisomer Activities in Biological Systems

Studies comparing the activities of different diastereoisomers of this compound have revealed significant differences. In one study, two pairs of trans-1,2 and cis-3,4 side chain diastereoisomers were synthesized and evaluated. nih.gov The natural and unnatural trans diastereoisomers both showed potent platelet aggregatory activity, while the corresponding cis isomers were only weakly active or inert. researchgate.netnih.gov

This demonstrates a clear stereospecific requirement for the interaction of the this compound mimetic with the human platelet PGH2/TXA2 receptor. nih.gov

Influence of Stereochemistry on Thromboxane A2 Receptor Interaction Specificity

The stereochemistry of ligands plays a pivotal role in their binding to the thromboxane A2 receptor. The binding of a radiolabeled thromboxane A2-like agonist to human platelets revealed that the receptor is sensitive to the stereochemistry of the C15 secondary alcohol. researchgate.net

Further evidence for the importance of stereochemistry comes from studies with difluorinated TXA2 analogues. pnas.org Only the analogue with the natural stereochemistry of TXA2 acted as an agonist in both platelets and canine saphenous veins. pnas.org Other stereoisomers acted as antagonists of platelet aggregation but still stimulated contraction of canine saphenous veins, suggesting the existence of thromboxane A2 receptor subtypes with different stereochemical requirements. pnas.org

Table 1: Biological Activity of this compound Stereoisomers

Compound Stereochemistry Activity on Platelet Aggregation
Natural CTA2 trans side chains Potent agonist researchgate.netnih.gov
Unnatural trans isomer trans side chains Potent agonist researchgate.netnih.gov
Unnatural cis isomer cis side chains Weakly active or inert researchgate.netnih.gov

Molecular Pharmacology and Receptor Interactions of Carbocyclic Thromboxane A2

Characterization of Thromboxane (B8750289) A2/Prostaglandin (B15479496) H2 (TP) Receptor Binding and Activation

Carbocyclic thromboxane A2 (CTA2) is a stable synthetic analog of the highly labile endogenous prostanoid, thromboxane A2 (TXA2). researchgate.netglpbio.com It interacts with the thromboxane A2/prostaglandin H2 receptor, commonly known as the TP receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily. ucd.ienih.gov The binding of ligands like CTA2 to the TP receptor initiates a cascade of intracellular signaling events. These receptors are found in numerous tissues, including platelets, vascular smooth muscle, and endothelial cells, where they mediate a range of physiological and pathophysiological responses. ucd.ieannualreviews.org

Activation of the TP receptor by its agonists typically involves coupling to G proteins, primarily Gαq/11 and Gα12/13. mdpi.comresearchgate.net This activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C. annualreviews.org In smooth muscle cells, this signaling pathway results in contraction. researchgate.net Studies using stable TXA2 mimetics like CTA2 have been instrumental in characterizing these activation pathways. For instance, in rat aortic smooth muscle cells, CTA2 at a concentration of 10⁻⁶ mol/L was shown to induce an approximately 2.5-fold increase in intracellular calcium concentration. ahajournals.org The binding of radiolabeled TP receptor antagonists can be displaced by CTA2, confirming its interaction with the receptor binding site. ucd.ie

Agonist and Antagonist Receptor Interactions of this compound

A defining characteristic of this compound is its differential activity, exhibiting both agonist and antagonist properties at the TP receptor, which is highly dependent on the tissue and cellular context. researchgate.net This dissociation of activities makes it a unique pharmacological tool for studying the TP receptor.

As an agonist, CTA2 is a potent constrictor of vascular smooth muscle. researchgate.net Research has demonstrated its effectiveness as a coronary vasoconstrictor at concentrations as low as 29 pM. researchgate.net In isolated superior mesenteric arterial rings from rabbits, CTA2 induced contractions and augmented contractile responses to electrical stimulation. researchgate.net Similarly, it caused concentration-dependent contractions in arterial strips from various vascular beds in dogs and monkeys. researchgate.net In cultured smooth muscle cells from rat aorta, CTA2 acts as a mitogen, stimulating DNA synthesis and cell proliferation, an effect mediated through the TP receptor. ahajournals.orgahajournals.org

Conversely, in human platelets, CTA2 acts as a TP receptor antagonist. researchgate.netnih.gov While some stereoisomers of CTA2 possess potent platelet aggregatory activity (agonist action), the compound itself can inhibit platelet aggregation induced by other agonists like arachidonic acid and endoperoxides at micromolar concentrations. researchgate.netnih.gov It inhibits arachidonic acid-induced aggregation with an IC50 value of 4-5 µM. glpbio.comcaymanchem.com This antagonistic action is thought to be augmented by a potential weak stimulant action on PGI2 or PGD2 receptors, which raises cyclic AMP levels and functionally opposes the pro-aggregatory signals of TXA2. researchgate.net This dual functionality highlights the compound's ability to separate vasoconstrictor activity from platelet-aggregating activity. researchgate.net

Tissue/Cell TypeSpeciesObserved ActivityPotency/ConcentrationReference
Coronary ArteriesCatAgonist (Vasoconstriction)Effective at 1 nM glpbio.comcaymanchem.com
Coronary Vascular Smooth MuscleGeneralAgonist (Vasoconstriction)Effective at 29 pM researchgate.net
PlateletsHumanAntagonist (Inhibition of Aggregation)IC50: 4-5 µM (vs. Arachidonic Acid) glpbio.comcaymanchem.com
Aortic Smooth Muscle CellsRatAgonist (Mitogenesis)10⁻⁶ mol/L ahajournals.org
Mesenteric Arterial RingsRabbitAgonist (Contraction)Not specified researchgate.net

Species-Specific TP Receptor Heterogeneity in Response to this compound

The pharmacological response to TP receptor ligands, including CTA2, can exhibit significant variation across different species, suggesting heterogeneity in the receptor's structure or its coupling to signaling pathways. nih.gov Studies comparing the effects of CTA2 in various animal models have underscored these differences.

For example, CTA2 has been shown to produce concentration-dependent contractions of arterial strips from dogs and monkeys, with cerebral arteries tending to show a greater contractile response at lower concentrations. researchgate.net In rabbits, CTA2 induces coronary vasoconstriction leading to myocardial ischemia. researchgate.net In contrast, while it is a potent vasoconstrictor in many animal models, it acts as an inhibitor of platelet aggregation in humans. researchgate.net The characterization of TP receptors in human, rat, and rabbit platelets and various smooth muscle tissues has revealed that while agonist potencies are often similar, antagonist affinities can vary significantly, providing evidence for receptor heterogeneity. nih.gov These species-specific differences are critical considerations when extrapolating findings from animal models to human physiology.

Isoform-Specific TP Receptor Activation (TPα vs. TPβ) in Research Models

In humans, the TP receptor exists as two distinct splice variants, TPα and TPβ, which arise from a single gene. ucd.iemdpi.com These isoforms are identical for the first 328 amino acids but differ in the length and sequence of their C-terminal tails. mdpi.com This structural divergence allows for differential G-protein coupling and regulation, contributing to the complexity of thromboxane signaling. mdpi.comwikipedia.org TPα is the more widely and abundantly expressed isoform, found in platelets, smooth muscle, and endothelial cells, whereas TPβ expression is more restricted. ucd.iemdpi.com

Research models utilizing cells that selectively overexpress one isoform have been crucial for dissecting their individual functions. While both isoforms couple to Gαq/11 and Gα12/13, they can also interact with other G proteins; for instance, TPα can couple to Gαs to stimulate adenylate cyclase, while TPβ may couple to Gαi to inhibit it. mdpi.comwikipedia.org Studies investigating the role of these isoforms in cancer progression have shown that TPα, but not TPβ, appears to promote tumor growth in certain lung cancer models. oup.com The use of TP agonists in cell lines overexpressing either TPα or TPβ has demonstrated that both isoforms can mediate the expression of signaling molecules like monocyte chemoattractant protein-1 (MCP-1). nih.gov Although specific studies focusing solely on CTA2's differential activation of TPα versus TPβ are limited, the established differences between the isoforms imply that the varied physiological responses to CTA2 could be partly explained by the relative expression and activation of TPα and TPβ in different tissues.

Ligand-Receptor Interaction Dynamics and Conformational Studies

Understanding the interaction between CTA2 and the TP receptor at a molecular level is key to explaining its pharmacological profile. Conformational analyses carried out using molecular mechanics methods suggest that the active conformers of TXA2 and its antagonists adopt a "hairpin-like" shape. koreascience.kr This three-dimensional structure is considered a critical requirement for effective binding to the TP receptor. koreascience.kr

Efforts to map the ligand-binding pocket of the human TP receptor have identified specific domains crucial for interaction. Studies using photoaffinity labeling and site-specific antibodies have provided evidence that ligands interact with amino acids located within the C-terminal portion of the third extracellular domain (ED3) of the receptor protein. nih.gov Specifically, the amino acid region between Cys(183) and Asp(193) was found to be critical for both radioligand binding and subsequent platelet aggregation. nih.gov

The binding affinity of CTA2 has been quantified in specific systems. In one study measuring the interaction with AnSt-D7L1, a thromboxane-binding protein from mosquito saliva, CTA2 exhibited a dissociation constant (Kd) of approximately 38 nM, indicating a high-affinity interaction. plos.org Such studies, combined with computational modeling, help to build a comprehensive picture of the dynamic interplay between the ligand and its receptor, which governs the ultimate biological response.

Cellular and Intracellular Signaling Mechanisms Mediated by Carbocyclic Thromboxane A2

Modulation of Intracellular Calcium Homeostasis

The activation of TP receptors by Carbocyclic Thromboxane (B8750289) A2 (CTA2) initiates a significant and rapid increase in intracellular free calcium concentration ([Ca2+]i). ahajournals.orgnih.gov This elevation is a cornerstone of its signaling cascade, leading to various cellular responses.

In rat aortic smooth muscle cells, CTA2 at a concentration of 10⁻⁶ mol/L induced an approximate 2.5-fold increase in [Ca2+]i above the basal value within 25 seconds. ahajournals.orgahajournals.org Similarly, studies in rat myenteric neurons demonstrated that CTA2 (10⁻⁶ mol/L) evokes an increase in intracellular calcium concentration, as indicated by a rise in the fura-2 (B149405) ratio signal. nih.gov This rapid surge in intracellular calcium is a critical event that precedes further downstream signaling.

Mechanisms of Calcium Influx and Release from Intracellular Stores

The increase in intracellular calcium concentration mediated by CTA2 involves the release of calcium from intracellular stores. nih.gov Research has shown that this release is dependent on the activation of phospholipase C (PLC). nih.gov The blockade of PLC with U-73122 was found to inhibit the CTA2-induced calcium response. nih.gov

Furthermore, the involvement of sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) is crucial. nih.gov When SERCA was blocked using cyclopiazonic acid, the calcium response to CTA2 was completely abolished, indicating that the release of calcium from these internal stores is a primary mechanism. nih.gov In some arterial smooth muscle, even after prolonged exposure to a calcium-free medium, a significant portion of the contractile response to CTA2 is retained, further emphasizing the importance of intracellular calcium release. researchgate.net

Cell TypeCTA2 ConcentrationEffect on [Ca2+]iKey Findings
Rat Aortic Smooth Muscle Cells10⁻⁶ mol/L~2.5-fold increaseRapid increase within 25 seconds. ahajournals.orgahajournals.org
Rat Myenteric Neurons10⁻⁶ mol/LIncrease in fura-2 ratioMediated by release from intracellular stores. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Carbocyclic thromboxane A2 is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. ahajournals.orgahajournals.org These pathways are central to the regulation of cell proliferation, differentiation, and survival.

Studies have demonstrated that CTA2 stimulates the 42-kD isoform of MAPK, also known as ERK2. ahajournals.orgahajournals.org The activation of MAPK by CTA2 is a time-dependent process, with maximal stimulation observed at 5 minutes in rat aortic smooth muscle cells. ahajournals.orgahajournals.org This activation is a key step in the transmission of growth signals initiated by CTA2.

Role of ERK Pathways in Cellular Responses

The Extracellular signal-Regulated Kinase (ERK) pathway, a major component of the MAPK cascade, plays a pivotal role in the cellular responses to CTA2. oup.com Activation of the ERK pathway is linked to the induction of DNA synthesis and cell proliferation. mdpi.com In lung cancer cells, the TP receptor alpha isoform (TPα) promotes tumor growth through the ERK signaling pathway. oup.comoup.com The activation of ERK can lead to the phosphorylation of downstream targets, including transcription factors that regulate gene expression. mdpi.com

Regulation of Gene Expression

The signaling cascades initiated by this compound culminate in the regulation of gene expression, particularly the induction of immediate early genes that are critical for cellular growth responses. ahajournals.orgahajournals.org

Induction of Early Growth Response Genes (c-fos, egr-1)

CTA2 has been shown to induce the expression of the early growth response genes c-fos and egr-1 (early growth response gene-1). ahajournals.orgahajournals.org In rat aortic smooth muscle cells, CTA2 at a concentration of 10⁻⁶ mol/L caused a time-dependent increase in the mRNA levels of both c-fos and egr-1, with maximal expression occurring at 30 minutes. ahajournals.orgahajournals.org The induction of these genes is a rapid and transient event, with kinetics similar to those observed with other growth factors. ahajournals.org The protein products of these genes are transcription factors that can, in turn, regulate the expression of other genes involved in cell cycle progression and proliferation. nih.govoncotarget.com

GeneCell TypeCTA2 ConcentrationTime to Max Induction
c-fosRat Aortic Smooth Muscle Cells10⁻⁶ mol/L30 minutes ahajournals.orgahajournals.org
egr-1Rat Aortic Smooth Muscle Cells10⁻⁶ mol/L30 minutes ahajournals.orgahajournals.org

Downstream Effectors of Thromboxane A2 Receptor Activation

The activation of the thromboxane A2 receptor by this compound initiates signaling cascades that converge on several key downstream effector molecules and pathways, leading to a variety of cellular responses.

Cyclooxygenase-2 (COX-2) and Thromboxane A2 Synthase (TxAS) Autoregulatory Feedback Loops

Activation of the thromboxane A2 receptor can lead to a positive feedback loop involving the upregulation of enzymes responsible for TxA2 synthesis itself. Specifically, TP receptor activation has been shown to induce the expression of cyclooxygenase-2 (COX-2) and thromboxane A2 synthase (TxAS). oup.comoup.comnih.gov

In some cellular contexts, particularly in cancer cells, activation of the TPα isoform of the receptor stimulates the production of TxA2 via a pathway involving COX-2, ERK, and NF-κB, which in turn upregulates TxAS expression. oup.comoup.com The newly synthesized TxA2 can then further activate the TP receptor, creating an autoregulatory feedback loop that amplifies the signaling and can contribute to processes like tumor growth. oup.comoup.com This feedback mechanism is supported by findings that the production of COX-2 and TxA2 can be inhibited by TP receptor antagonists. oup.com Conversely, the TxA2 analog, this compound, has been shown to promote the production of COX-2. oup.com In endothelial cells, TP receptor expression can induce COX-2, leading to the release of TP agonists like PGH2, which then further activates the receptor. nih.gov

RhoGTPase Activation and its Cellular Consequences

A critical downstream effector of thromboxane A2 receptor signaling, particularly through the G12/13 pathway, is the activation of the small GTPase Rho. nih.govnih.govuni-halle.de Rho GTPases are molecular switches that, when activated, regulate a wide array of cellular functions. mdpi.comfrontiersin.orgresearchgate.net

The activation of Rho by the TP receptor is a key event in mediating changes in the actin cytoskeleton. nih.govuni-halle.de This leads to consequences such as:

Cell Shape Change: Rho activation is well-known to induce the formation of stress fibers and focal adhesions, leading to changes in cell morphology and contraction. e-ceth.org

Cell Migration and Invasion: By regulating cytoskeletal dynamics, Rho activation is integral to cell motility and the ability of cells to invade surrounding tissues. nih.govbiorxiv.org

Inhibition of Angiogenesis: In endothelial cells, TP receptor activation can inhibit angiogenic sprouting through a RhoA/C-ROCK-LIMK2-dependent pathway. uni-halle.deresearchgate.net

The activation of Rho and its downstream effectors, such as Rho-kinase (ROCK), are central to many of the physiological and pathological effects of this compound, including vascular smooth muscle contraction and proliferation. nih.govuni-halle.de Inhibition of Rho or ROCK can prevent many of the cellular consequences of TP receptor activation. nih.govuni-halle.de

Downstream EffectorKey Upstream Activator(s)Major Cellular Consequences
Cyclooxygenase-2 (COX-2)TP Receptor (via Gq/11, Gi/o, ERK, NF-κB)Positive feedback loop, sustained TP receptor activation, inflammation
Thromboxane A2 Synthase (TxAS)TP Receptor (via COX-2/ERK/NF-κB)Increased TxA2 synthesis, amplification of signaling
RhoGTPase (e.g., RhoA)TP Receptor (via G12/13)Cytoskeletal reorganization, cell shape change, cell migration, smooth muscle contraction

Physiological and Pathophysiological Roles of Carbocyclic Thromboxane A2 in Experimental Systems

Vascular Reactivity and Smooth Muscle Contraction

Comparative Vasoconstrictor Potency across Different Arterial Beds

Carbocyclic thromboxane (B8750289) A2 is a potent vasoconstrictor, demonstrating its effects at remarkably low concentrations. nih.govnih.gov Studies have shown that it can stimulate coronary vascular smooth muscle at concentrations as low as 29 pM. nih.govnih.gov Its vasoconstrictor effects are not uniform across all arterial beds, with research indicating a varied potency in different vascular territories.

In experimental models using dogs and monkeys, CTA2 induced concentration-dependent contractions in helical strips of cerebral, coronary, mesenteric, renal, and femoral arteries. ahajournals.org Notably, at lower concentrations, the contractile responses tended to be more pronounced in cerebral arterial strips compared to other vascular beds. ahajournals.orgresearchgate.net This suggests a heightened sensitivity of the cerebral vasculature to the vasoconstrictor actions of CTA2. For instance, in cat coronary arteries, CTA2 is effective at concentrations as low as 1 nM. glpbio.com

Arterial BedSpeciesEffective ConcentrationKey Findings
CoronaryCatAs low as 29 pMPotent vasoconstriction observed. nih.govnih.gov
CoronaryCatEffective at 1 nMDemonstrates significant vasoconstrictor activity. glpbio.com
CerebralDog, Monkey10⁻⁹ to 10⁻⁷ MGreater contractile response at lower concentrations compared to other arteries. ahajournals.orgresearchgate.net
MesentericDog, Monkey10⁻⁹ to 10⁻⁷ MDemonstrated concentration-dependent contraction. ahajournals.org
RenalDog10⁻⁹ to 10⁻⁷ MShowed concentration-dependent contraction. ahajournals.org
FemoralDog10⁻⁹ to 10⁻⁷ MExhibited concentration-dependent contraction. ahajournals.org

Mechanistic Studies of Vasoconstriction, including Calcium Dependency

The vasoconstriction induced by carbocyclic thromboxane A2 involves mechanisms related to calcium ion (Ca²⁺) mobilization. ahajournals.org Experimental evidence suggests that the contractile action of CTA2 is associated with both the release of Ca²⁺ from intracellular storage sites and an increase in the transmembrane influx of Ca²⁺. ahajournals.orgresearchgate.net

Studies on dog cerebral and mesenteric arteries have shown that even after prolonged exposure to a Ca²⁺-free medium, a significant portion of the contractile response to CTA2 is retained. ahajournals.orgresearchgate.net This indicates that the release of intracellularly stored calcium plays a crucial role in the initial phase of vasoconstriction. The subsequent sustained contraction is likely dependent on the influx of extracellular calcium. ahajournals.org

Counteraction by Vasodilators (e.g., Prostaglandin (B15479496) I2, Verapamil) in Experimental Models

The vasoconstrictor effects of this compound can be counteracted by various vasodilator agents in experimental settings. Prostaglandin I2 (prostacyclin) and the calcium channel blocker verapamil (B1683045) have been shown to effectively relax arterial strips pre-contracted with CTA2. ahajournals.orgresearchgate.net

In dog arterial strips, prostaglandin I2 induced a dose-dependent relaxation. ahajournals.org However, the relaxant response to prostaglandin I2 was less pronounced in cerebral arteries compared to mesenteric and coronary arteries. ahajournals.orgresearchgate.net Conversely, the relaxant effect of verapamil was found to be greater in cerebral arteries. ahajournals.orgresearchgate.net This differential sensitivity suggests that while prostaglandin I2 is a potent functional antagonist to CTA2 in various vascular beds, calcium channel blockers like verapamil may be particularly effective in reversing CTA2-induced cerebral vasoconstriction. ahajournals.org

Modulation of Platelet Function and Aggregation

Dissociation of Vasoconstrictor and Platelet Aggregatory Activities

A key characteristic of this compound is its ability to dissociate vasoconstrictor activity from platelet aggregatory effects. nih.govnih.govresearchgate.net While being a potent constrictor of vascular smooth muscle, CTA2 does not induce platelet aggregation. nih.govnih.govahajournals.org In fact, at certain concentrations, it acts as an inhibitor of platelet aggregation induced by other agents like arachidonic acid and endoperoxides. nih.govnih.gov This dissociation is a significant finding, as it allows for the independent study of the vascular and platelet-related actions of the thromboxane pathway. nih.govnih.gov

Cell Proliferation and Differentiation in Preclinical Models

This compound (CTA2), a stable mimetic of thromboxane A2, has been identified as a contributor to airway smooth muscle (ASM) hyperplasia, a key feature in the airway remodeling seen in chronic respiratory diseases. frontiersin.org In preclinical studies using cultured rabbit airway smooth muscle cells, CTA2 has been shown to elicit a dose-dependent increase in cell number. nih.gov This proliferative effect suggests a direct role for thromboxane A2 in promoting the increase in ASM mass. nih.govphysiology.org

The mechanism underlying this mitogenic action involves the activation of phospholipase A2. nih.gov Subsequent investigation has revealed that this activation leads to the release and autocrine action of leukotrienes, which are themselves potent mitogens for ASM cells. nih.gov This indicates a signaling cascade where CTA2 stimulates ASM cell proliferation indirectly through the production of other inflammatory mediators. nih.gov These findings provide evidence for the role of thromboxane A2 in the structural changes of airways, specifically the characteristic increase in smooth muscle mass observed in conditions like asthma. frontiersin.orgnih.gov

This compound is a potent modulator of vascular smooth muscle cell (VSMC) growth, inducing both proliferation and hypertrophy, which are cellular processes implicated in the pathophysiology of atherosclerosis and hypertension. ahajournals.orgnih.gov

In cultured smooth muscle cells from rat aorta, CTA2 has been demonstrated to induce proliferation, as measured by an increase in cell number and the incorporation of [3H]thymidine into cellular DNA. ahajournals.orgnih.gov Studies show that CTA2 at a concentration of 10⁻⁶ mol/L can cause a 44% increase in cell number and a 3.3-fold increase in [3H]thymidine incorporation. ahajournals.orgnih.gov Furthermore, CTA2 acts synergistically with other growth factors; in the presence of platelet-derived growth factor-BB (PDGF-BB), CTA2 enhances the proliferative response significantly. ahajournals.orgnih.gov The mitogenic signaling is mediated through the thromboxane A2/prostaglandin H2 receptor, as the effects are blocked by the specific antagonist SQ29548. ahajournals.orgnih.gov The signaling cascade involves the rapid induction of immediate-early genes such as c-fos and egr-1. ahajournals.orgnih.gov

Separate from its proliferative effects, thromboxane A2 signaling can also lead to VSMC hypertrophy, characterized by an increase in protein synthesis without a corresponding increase in DNA synthesis or cell division. nih.gov Research indicates that this hypertrophic response is mediated by the up-regulation of the synthesis and release of endogenous basic fibroblast growth factor (bFGF). nih.gov

Table 1: Effects of this compound (CTA2) on Rat Aortic Smooth Muscle Cells

ParameterConditionObserved EffectCitation
Cell NumberCTA2 (10⁻⁶ mol/L)44% increase ahajournals.orgnih.gov
Cell NumberCTA2 (10⁻⁶ mol/L) + PDGF-BB (20 ng/mL)152% increase ahajournals.orgnih.gov
DNA Synthesis ([3H]thymidine incorporation)CTA2 (10⁻⁶ mol/L)3.3-fold increase above basal ahajournals.orgnih.gov
DNA Synthesis ([3H]thymidine incorporation)CTA2 (10⁻⁶ mol/L) + PDGF-BB3.5-fold elevation of PDGF-BB-dependent incorporation ahajournals.orgnih.gov
Gene Expression (c-fos and egr-1 mRNA)CTA2 (10⁻⁶ mol/L)Induced expression, with a maximum at 30 minutes ahajournals.orgnih.gov

This compound has been shown to play a role in bone metabolism by inducing the formation of osteoclast-like cells. nih.gov In studies using murine bone marrow cultures, CTA2 stimulated the development of multinucleated cells that are positive for tartrate-resistant acid phosphatase (TRAP), a characteristic marker for osteoclasts. nih.gov

This process is dependent on the presence of stromal cells and is mediated through a RANKL-dependent pathway. nih.gov Interestingly, the study distinguished the effect of the stable analog CTA2 from the naturally unstable, platelet-released thromboxane A2, finding that the latter did not account for these osteoclastogenic effects. nih.gov This suggests that sustained signaling by a stable agonist like CTA2 is required to initiate the differentiation program leading to osteoclast-like cells. nih.gov This finding points to a potential link between thromboxane A2 signaling and bone resorption processes. nih.govbvsalud.org

Table 2: Role of this compound (CTA2) in Osteoclastogenesis

Experimental SystemObservationMechanismCitation
Murine bone marrow culturesInduction of tartrate-resistant acid phosphatase (TRAP) positive, multinucleated (osteoclast-like) cells.Requires presence of stromal cells; RANKL-dependent pathway. nih.gov
Comparison with endogenous TXA2Platelet-released unstable TXA2 does not induce osteoclastogenesis.Effect is specific to the stable analog. nih.gov

Vascular Smooth Muscle Cell Proliferation and Hypertrophy

Role in Experimental Models of Disease Pathogenesis

This compound is a potent vasoconstrictor that has been used in animal models to elucidate the role of thromboxane A2 in the pathophysiology of myocardial ischemia. nih.govresearchgate.net Unlike endogenous thromboxane A2, CTA2 possesses strong vascular constrictor properties but does not induce platelet aggregation, allowing for the specific study of its vascular effects. nih.govpnas.org

In studies involving anesthetized cats, the infusion of CTA2 led to significant adverse cardiovascular events. nih.gov It markedly decreased cardiac output and reduced blood flow specifically to the left ventricle by 33%. nih.gov When administered to cats following an experimental coronary artery occlusion, CTA2 significantly worsened the ischemic damage. nih.gov This was evidenced by a reduction in myocardial cellular integrity, as measured by decreased myocardial creatine (B1669601) kinase activity and an increase in the unbound form of myocardial cathepsin D, a lysosomal enzyme released during cell injury. nih.gov In rabbit models, CTA2 has been shown to induce sudden death by causing severe myocardial ischemia. pnas.org These findings suggest that the activation of vascular thromboxane receptors by agonists like CTA2 plays a direct role in exacerbating myocardial ischemia, independent of platelet-driven thrombosis. nih.gov

Table 3: Hemodynamic and Myocardial Effects of this compound (CTA2) in Feline Models

ModelParameter MeasuredEffect of CTA2 InfusionCitation
Anesthetized intact catsCardiac OutputSignificantly decreased from 347 to 248 ml/min nih.gov
Anesthetized intact catsLeft Ventricular Blood FlowReduced by 33% nih.gov
Cats with coronary artery occlusionMyocardial Creatine Kinase ActivitySignificantly reduced (indicating cellular damage) nih.gov
Cats with coronary artery occlusionMyocardial Cathepsin D (% bound)Significantly reduced (indicating lysosomal damage) nih.gov

The physiological actions of thromboxane A2, mimicked by CTA2, suggest its potential contribution to the development and maintenance of hypertension. nih.gov In various animal models of hypertension, an imbalance in the arachidonic acid cascade, often favoring an increase in thromboxane A2 production, has been observed. nih.gov

The role of CTA2 in promoting hypertension is likely multifactorial. nih.govnih.gov Its potent vasoconstrictor effect can directly increase total peripheral resistance, a primary determinant of blood pressure. nih.gov Furthermore, as detailed previously (Section 5.3.2), the ability of CTA2 to stimulate the proliferation and hypertrophy of vascular smooth muscle cells can contribute to the vascular remodeling and hypertrophy commonly seen in chronic hypertension. ahajournals.orgnih.gov This structural change further elevates peripheral resistance and perpetuates the hypertensive state. nih.gov Studies in small animal models have implicated thromboxane A2 in increased vasoconstriction and elevated blood pressure, supporting its role in the pathogenesis of hypertension and associated vascular dysregulation. nih.gov

Elucidation of Contribution to Lung Tumor Growth Mechanisms

This compound, a stable analog of thromboxane A2 (TXA2), plays a significant role in the intricate mechanisms of lung tumor growth. Its actions are primarily mediated through the thromboxane A2 receptor (TP), which has been found to be aberrantly expressed in the lung cancer tissues of smokers. oup.comoup.com Experimental studies utilizing this stable mimetic have been instrumental in dissecting the molecular pathways involved.

Activation of the TP receptor by TXA2 analogs initiates a cascade of signaling events that contribute to lung cancer progression. One key mechanism involves the induction of monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2). nih.gov In human lung adenocarcinoma A549 cells overexpressing the TPα isoform, the TXA2 mimetic I-BOP was shown to increase both MCP-1 mRNA and protein levels. nih.gov This upregulation of MCP-1 is mediated by the transcription factor SP1. nih.gov The secreted MCP-1 then acts as a potent chemoattractant for macrophages, recruiting them to the tumor microenvironment. nih.gov Co-culture of lung cancer cells with macrophages has been demonstrated to enhance the expression of matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and MCP-1 itself, leading to increased invasive potential of the cancer cells. nih.gov This highlights a critical pathway where this compound can indirectly promote tumor invasion and growth by modulating the tumor microenvironment.

Furthermore, the signaling axis of TXA2 and its receptor is implicated in an autoregulatory feedback loop that exacerbates tumor growth, particularly in the context of smoking-related lung cancer. oup.comoup.com The tobacco carcinogen 4-methylnitrosamino-1-3-pyridyl-1-butanone (NNK) has been shown to increase the expression of both thromboxane synthase (TXAS) and the TP receptor in a mouse model of lung cancer. oup.comoup.com In vitro studies have revealed that the TPα isoform, rather than TPβ, is crucial for promoting tumor growth. oup.comoup.com NNK upregulates TPα, which in turn activates the cyclooxygenase-2 (COX-2)/ERK/NF-κB pathway. oup.comoup.com This signaling cascade leads to increased TXAS expression and subsequent synthesis of TXA2. oup.comoup.com The newly produced TXA2 can then further activate the TPα receptor, establishing a positive feedback loop that amplifies the pro-tumorigenic signals. oup.comoup.com

The tumor-promoting effects of COX-2 in lung adenocarcinoma cells appear to be significantly mediated by TXA2. nih.gov Inhibition of TXA2 synthesis or its receptor has been shown to arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov This suggests that TXA2 is a critical downstream effector of the pro-proliferative signals initiated by COX-2. nih.gov

In addition to its effects on cell proliferation and invasion, the TXA2 signaling pathway also contributes to lung metastasis by influencing platelet activity and the mobilization of bone marrow-derived cells. kitasato-u.ac.jp In mouse models, the absence of the TP receptor resulted in reduced B16F1 melanoma lung colonies, which was associated with decreased platelet activation. kitasato-u.ac.jp The interaction between platelets and tumor cells, mediated by P-selectin, is a crucial step in metastasis, and this interaction is suppressed in the absence of TP signaling. kitasato-u.ac.jp Moreover, TP signaling is linked to the production of hematopoietic cytokines like VEGF and stromal-derived factor-1 (SDF-1), which are involved in the mobilization and recruitment of CXCR4+VEGFR1+ progenitor cells to the lung tissues, further facilitating tumor metastasis. kitasato-u.ac.jp

Interestingly, while both prostaglandin E2 (PGE2) and TXA2 are eicosanoids derived from PGH2, they appear to have distinct regulatory effects on certain genes. oncotarget.com In A549 lung cancer cells, treatment with PGE2 induced the expression of both the long non-coding RNA PACER and COX-2, suggesting a feedback loop. oncotarget.com However, treatment with this compound did not produce a significant change in the expression of either PACER or COX-2, indicating a specific regulatory role for PGE2 in this context that is not shared by TXA2. oncotarget.com

Research Findings on this compound and Lung Tumor Growth

Experimental ModelKey FindingsImplication for Lung Tumor Growth
Human lung adenocarcinoma A549 cellsThis compound analog (I-BOP) induces MCP-1/CCL2 expression via the TPα receptor and SP1 transcription factor. nih.govPromotes macrophage recruitment and subsequent tumor cell invasion. nih.gov
Mouse model of smoking carcinogen (NNK)-induced lung tumorNNK increases expression of TXAS and TP receptor. oup.comoup.comEstablishes an autoregulatory feedback loop that enhances tumor growth. oup.comoup.com
Human lung cancer cell lines (NCI-H23, CRL-2066)TPα isoform, not TPβ, promotes tumor growth and is upregulated by NNK. oup.comoup.comHighlights the specific role of the TPα isoform in mediating pro-tumorigenic signals. oup.comoup.com
Lung adenocarcinoma cellsInhibition of TXA2 arrests cells at the G2/M phase and induces apoptosis. nih.govDemonstrates that TXA2 is a critical mediator of COX-2-driven cell proliferation. nih.gov
TP knockout mice with B16F1 melanoma cellsReduced lung metastasis, decreased platelet activation, and lower levels of VEGF and SDF-1. kitasato-u.ac.jpImplicates TP signaling in platelet-mediated metastasis and mobilization of pro-angiogenic progenitor cells. kitasato-u.ac.jp
A549 lung cancer cellsThis compound did not significantly alter PACER or COX-2 RNA expression. oncotarget.comSuggests distinct regulatory pathways for different eicosanoids in lung cancer cells. oncotarget.com

Methodological Considerations and Research Approaches for Carbocyclic Thromboxane A2 Studies

In Vitro Experimental Models

In vitro models are fundamental for dissecting the specific molecular and cellular mechanisms of Carbocyclic Thromboxane (B8750289) A2. These systems allow for controlled investigation of its interactions with receptors and downstream signaling pathways in isolated biological components.

Isolated Arterial Strip Preparations for Vascular Reactivity Studies

Isolated arterial strip preparations are a cornerstone for characterizing the direct vasoactive effects of CTA2. In this ex vivo method, arteries from various species, including humans, monkeys, dogs, and cats, are dissected and cut into helical or ring segments. nih.govnih.gov These strips are mounted in an organ bath containing a physiological salt solution, and changes in isometric tension are recorded.

This technique has been instrumental in demonstrating that CTA2 is a potent vasoconstrictor. Studies have shown that CTA2 induces concentration-dependent contractions in coronary, cerebral, and mesenteric arteries. nih.govresearchgate.netahajournals.org For instance, it stimulates coronary vascular smooth muscle at concentrations as low as 29 pM. researchgate.netnih.gov Research using these preparations has also explored the interaction of CTA2 with various vasodilators and the ionic mechanisms underlying its contractile effects. nih.govahajournals.org For example, in dog cerebral and mesenteric arteries, a significant portion of the contraction induced by CTA2 was found to be dependent on extracellular calcium. researchgate.net Furthermore, experiments on cat coronary artery rings revealed that the contractions induced by CTA2 could be inhibited by calcium antagonists like nifedipine. nih.gov

The table below summarizes findings from vascular reactivity studies using CTA2 on isolated arterial strips from different species.

Artery SourceSpeciesObserved Effect of CTA2Reference
Coronary ArteryHuman, Monkey, Dog, CatPotent, concentration-dependent contraction nih.govnih.gov
Cerebral ArteryDogContraction, partially dependent on extracellular Ca++ ahajournals.orgresearchgate.net
Mesenteric ArteryDogContraction, potentiated responses to other agents ahajournals.orgresearchgate.net

Cultured Cell Line Systems (e.g., vascular smooth muscle cells, airway smooth muscle cells, lung cancer cell lines)

Cultured cell lines provide a controlled environment to study the cellular and molecular actions of CTA2, particularly its role in cell growth and proliferation.

Vascular Smooth Muscle Cells (VSMCs): Studies using cultured VSMCs, often derived from rat aorta, have shown that CTA2 can act as a mitogen, promoting cell proliferation. nih.govahajournals.org At a concentration of 10⁻⁶ mol/L, CTA2 was found to cause a 44% increase in cell number and a 3.3-fold increase in DNA synthesis, as measured by [³H]thymidine incorporation. nih.govahajournals.org These effects are mediated through the thromboxane A2/prostaglandin (B15479496) H2 (TP) receptor and involve the activation of signaling pathways like the mitogen-activated protein (MAP) kinase pathway and the induction of immediate-early genes such as c-fos. nih.govahajournals.org CTA2 also synergistically enhances the proliferative effects of other growth factors like platelet-derived growth factor (PDGF). ahajournals.org

Airway Smooth Muscle Cells (ASMCs): In cultured rabbit ASMCs, CTA2 has been shown to elicit dose-dependent increases in cell number. nih.gov This research suggests a potential role for TXA2 in the airway remodeling seen in chronic inflammatory airway diseases. The mitogenic effect of CTA2 in these cells is linked to the activation of phospholipase A2 and the subsequent production and autocrine action of leukotrienes. nih.gov

Lung Cancer Cell Lines: The role of the TXA2 pathway in cancer has been investigated using various human lung cancer cell lines, including A549, NCI-H23, and others. oup.com Research indicates that CTA2 can promote the production of cyclooxygenase-2 (COX-2), an enzyme often upregulated in tumors. oup.com These cell line models are crucial for studying how the TXA2 receptor and its signaling contribute to tumor growth and progression, particularly in the context of carcinogens. oup.commdpi.com

Platelet Aggregation Assays for Functional Characterization

Platelet aggregation assays are essential for characterizing the functional effects of CTA2 on platelets, the primary source of endogenous TXA2. These assays typically use platelet-rich plasma (PRP) or washed platelet preparations and measure the change in light transmittance as platelets aggregate in response to an agonist.

Interestingly, while CTA2 is a potent mimic of TXA2 in its vasoconstrictor effects, its action on platelets is more complex. Some studies report that at high concentrations (1-5 µM), CTA2 can inhibit platelet aggregation induced by agents like arachidonic acid. researchgate.netnih.govglpbio.com This finding highlights a clear dissociation between its vasoconstrictor and platelet-aggregating activities. nih.gov Other investigations exploring different stereoisomers of CTA2 found that certain trans diastereoisomers possessed potent aggregatory activity in human platelet-rich plasma. nih.gov This suggests that the stereochemistry of the molecule is critical for its interaction with the platelet TP receptor. nih.gov

The table below presents a summary of key findings from platelet aggregation assays involving Carbocyclic Thromboxane A2.

Assay SystemFindingConcentrationReference
Human Platelet Rich PlasmaInhibition of arachidonic acid-induced aggregation1-5 µM (IC50: 4-5 µM) researchgate.netnih.govbertin-bioreagent.com
Washed Rabbit PlateletsInhibition of TXB2 synthesis1-100 µM glpbio.com
Human Platelet Rich PlasmaPotent aggregation by specific trans diastereoisomersNot Specified nih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a quantitative method used to determine the affinity of ligands like CTA2 for their receptors. giffordbioscience.com These assays are considered a gold standard for characterizing receptor-ligand interactions. giffordbioscience.com The technique involves incubating a tissue preparation (like platelet membranes or cultured cells) with a radiolabeled ligand that specifically binds to the target receptor. nih.govucd.ie A competing, non-radiolabeled ligand (such as CTA2) is then added at various concentrations to displace the radioligand.

These studies are crucial for understanding how strongly CTA2 binds to the TP receptor compared to other agonists and antagonists. By measuring the concentration of CTA2 required to inhibit the binding of a known radiolabeled TP receptor ligand (like [³H]SQ29,548), researchers can calculate its binding affinity (Ki). nih.gov While specific Ki values for CTA2 are not always reported in the provided context, these assays are fundamental in confirming that the observed effects of CTA2 are indeed receptor-mediated. nih.govucd.ie The assays can be performed on various tissues, including human platelets, vascular smooth muscle cells, and uterine smooth muscle cells, to characterize TP receptors in different cellular contexts. nih.govucd.ienih.gov

In Vivo Preclinical Animal Models

In vivo animal models are indispensable for understanding the integrated physiological and pathological effects of this compound in a whole-organism context, bridging the gap between cellular effects and clinical phenomena.

Rodent Models (e.g., rat, mouse) in Disease Pathogenesis Research

Rodent models, particularly rats and mice, are widely used to investigate the role of the TXA2 pathway, often using CTA2 as a stable agonist, in various diseases.

In cancer research, mouse models have been pivotal. For example, a mouse model of smoking carcinogen-induced lung tumors showed increased expression of thromboxane synthase (TXAS) and the TP receptor, suggesting a role for this pathway in lung cancer progression. oup.com Such models allow researchers to study the effects of the TXA2 pathway on tumor growth, angiogenesis, and metastasis in a complex biological environment. oup.commdpi.com

In cardiovascular research, rat models have been used to study the effects of CTA2 on vascular smooth muscle cell growth in the context of hypertension. ahajournals.org Rat models of myenteric ganglia have also been used to show that the effects of tumor necrosis factor-α (TNF-α) are mimicked by CTA2, implicating TXA2 in inflammatory processes within the gut. physiology.org Furthermore, isolated mesenteric arteries from mice have been used to study the vasorelaxing effects of certain compounds against CTA2-induced contractions. researchgate.net These in vivo and ex vivo studies using rodent tissues are critical for evaluating the potential of therapeutic agents that target the TP receptor.

Larger Animal Models (e.g., dog, monkey, cat, rabbit) for Physiological Studies

The stable thromboxane A2 analog, this compound (CTA2), has been instrumental in elucidating the physiological roles of thromboxane A2 (TXA2) in larger animal models, circumventing the challenges posed by the natural compound's short half-life of approximately 30 seconds. wikipedia.org Studies in dogs, monkeys, cats, and rabbits have provided critical insights into its potent vasoconstrictor and other physiological effects.

Vasoconstrictor Properties:

In dogs and monkeys, CTA2 has been shown to be a potent vasoconstrictor. Research has demonstrated that CTA2 induces concentration-dependent contractions in isolated arterial strips from various vascular beds, including cerebral, coronary, mesenteric, and renal arteries. nih.gov One study found that CTA2 caused dose-related contractions in helical strips of dog cerebral, coronary, mesenteric, renal, and femoral arteries, as well as in monkey cerebral, coronary, and mesenteric arteries. nih.gov The contractile response was notable even at low concentrations. nih.gov In canine myocardium, local injections of synthetic TXA2, for which CTA2 is a stable analog, led to significant reductions in coronary blood flow. ahajournals.org

Studies on cat coronary arteries also highlight CTA2's powerful vasoconstrictor activity, with effectiveness observed at concentrations as low as 1 nM. jci.org In rabbits, CTA2 has been shown to induce coronary vasoconstriction, which can lead to myocardial ischemia. researchgate.net

Effects on Platelet Aggregation:

Interestingly, while TXA2 is a known potent platelet aggregator, CTA2 exhibits different properties. wikipedia.org In platelets from dogs, CTA2 has been found to inhibit arachidonic acid- and endoperoxide-induced aggregation. researchgate.net Similarly, in rabbit platelets, CTA2 shows a dose-dependent inhibition of thromboxane B2 (TXB2) synthesis. jci.org This dissociation of vasoconstrictor and platelet aggregatory activities has been a key finding from studies using CTA2. researchgate.net

Airway Constriction:

Research in dogs has also explored the role of TXA2 in airway physiology. Early studies suggested that TXA2 potentiates neuroeffector transmission in tracheal tissue. physiology.org In isolated dog tracheal tissue, CTA2 was observed to inhibit excitatory neuro-effector transmission, likely by reducing the release of acetylcholine (B1216132) from vagal nerve terminals, while also directly causing smooth muscle contraction. physiology.org

The following table summarizes the key physiological effects of this compound observed in larger animal models.

Animal ModelTissue/SystemObserved Effect of this compoundReference
Dog Cerebral, Coronary, Mesenteric, Renal, Femoral ArteriesConcentration-dependent vasoconstriction nih.gov
Mesenteric ArteriesPotentiation of contractile response to transmural stimulation
Tracheal TissueInhibition of excitatory neuro-effector transmission and direct smooth muscle contraction physiology.org
PlateletsInhibition of endoperoxide-induced aggregation researchgate.net
Monkey Cerebral, Coronary, Mesenteric ArteriesConcentration-dependent vasoconstriction nih.gov
Cat Coronary ArteriesPotent vasoconstriction jci.org
Rabbit Coronary ArteriesVasoconstriction leading to myocardial ischemia researchgate.net
PlateletsInhibition of thromboxane B2 synthesis jci.org
Airway Smooth Muscle CellsInduction of cell proliferation

Advanced Techniques for Mechanistic Elucidation

To understand the molecular mechanisms underlying the physiological effects of this compound, researchers have employed advanced techniques to study gene expression and intracellular signaling pathways.

Gene Expression Analysis (e.g., mRNA and Protein Levels)

The application of CTA2 in experimental models has allowed for the detailed analysis of its impact on gene expression, providing insights into the downstream genetic and protein-level changes that mediate its biological effects.

mRNA Levels:

Studies in vascular smooth muscle cells (VSMCs) have shown that CTA2 can induce the expression of immediate-early genes, which are critical for cell growth and differentiation. For example, in rat aortic smooth muscle cells, CTA2 was found to induce the expression of c-fos and early growth response gene-1 (egr-1) mRNA, with maximal expression observed at 30 minutes post-stimulation. ahajournals.org This upregulation of growth-related genes is consistent with the observed proliferative effects of CTA2 in these cells. ahajournals.org

In a different cellular context, studies on human adipocytes have investigated the effect of CTA2 on genes related to thermogenesis. In white adipocytes, CTA2 was shown to cause a significant, albeit slight, increase in the mRNA expression of Uncoupling Protein 1 (UCP1), a key marker of brown and brite adipocytes. mdpi.com However, it did not affect the mRNA levels of other thermogenic and adipogenic markers like CPT1M, FABP4, and PLIN1. mdpi.com

Protein Levels:

While direct quantitative data on protein level changes induced by CTA2 is often inferred from mRNA studies, some research has employed techniques like Western blotting to assess protein expression. In studies of human adipocytes, while CTA2 increased UCP1 mRNA, it did not lead to a corresponding increase in UCP1 protein levels. mdpi.com This suggests post-transcriptional regulation may play a role in the ultimate protein expression following CTA2 stimulation.

In other contexts, the expression of the thromboxane A2 receptor (TP receptor) itself, through which CTA2 acts, has been a subject of investigation. Studies have confirmed the expression of TP receptor proteins in various tissues, which correlates with the observed responsiveness to CTA2. nih.gov The activation of these receptors by CTA2 initiates the signaling cascades that ultimately lead to changes in gene and protein expression. nih.gov

The table below details the observed changes in mRNA and protein levels in response to this compound.

Cell/Tissue TypeGene/ProteinChange ObservedMethodologyReference
Rat Aortic Smooth Muscle Cellsc-fos mRNAIncreased expressionNorthern Blotting ahajournals.org
Rat Aortic Smooth Muscle Cellsegr-1 mRNAIncreased expressionNorthern Blotting ahajournals.org
Human White AdipocytesUCP1 mRNA3.2-fold increaseRT-qPCR mdpi.com
Human White AdipocytesUCP1 ProteinNo significant changeWestern Blot mdpi.com

Intracellular Signaling Molecule Quantification and Activity Assays

The binding of this compound to its receptor triggers a cascade of intracellular signaling events. Quantification of these signaling molecules and their activity is crucial for understanding the mechanisms of CTA2 action.

Calcium Mobilization:

A primary and rapid response to CTA2 is the mobilization of intracellular calcium ([Ca2+]i). In rat aortic smooth muscle cells, CTA2 induced an approximately 2.5-fold increase in [Ca2+]i within 25 seconds. ahajournals.org This increase is believed to be mediated by the activation of phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of Ca2+ from intracellular stores. ahajournals.org This is supported by findings that the response is retained even in Ca2+-free media, indicating a release from internal storage sites. nih.gov Fura-2 (B149405) imaging experiments in rat myenteric neurons also demonstrated a CTA2-evoked increase in intracellular Ca2+, which was abolished by inhibitors of phospholipase C and sarcoplasmic-endoplasmic reticulum Ca2+-ATPase. nih.gov

Mitogen-Activated Protein (MAP) Kinase Activation:

CTA2 has been shown to activate the MAP kinase pathway, a key signaling cascade involved in cell proliferation and differentiation. In rat aortic smooth muscle cells, CTA2 led to the maximal stimulation of the 42-kD isoform of MAP kinase at 5 minutes post-treatment. ahajournals.org This activation is a critical step linking the initial receptor binding to the subsequent changes in gene expression, such as the induction of c-fos and egr-1. ahajournals.org

Other Signaling Pathways:

The signaling pathways activated by CTA2 are complex and can be cell-type specific. The thromboxane A2 receptor is known to couple to various G proteins, including Gq and G13, leading to the activation of phospholipase C and RhoGEF, respectively. annualreviews.org Studies have also implicated Protein Kinase C (PKC) in thromboxane-mediated signaling. nih.gov For instance, in adult rat ventricular myocytes, a thromboxane mimetic was shown to cause the translocation of PKC-zeta to the membrane, indicating its activation. nih.gov Furthermore, the Rho kinase (ROCK) pathway, which is involved in vasoconstriction, is also implicated in the actions of thromboxane agonists. researchgate.net

The following table summarizes key findings related to the quantification of intracellular signaling molecules and their activity following stimulation with this compound or its mimetics.

Cell/Tissue TypeSignaling Molecule/AssayFindingReference
Rat Aortic Smooth Muscle CellsIntracellular Calcium ([Ca2+]i)~2.5-fold increase above basal level at 25 seconds ahajournals.org
Rat Aortic Smooth Muscle Cells42-kD MAP KinaseMaximal stimulation at 5 minutes ahajournals.org
Rat Myenteric NeuronsIntracellular Calcium ([Ca2+]i)Increase in fura-2 ratio signal nih.gov
Rat Myenteric NeuronsPhospholipase C ActivityResponse to CTA2 abolished by PLC inhibitor U-73122 nih.gov
Adult Rat Ventricular MyocytesProtein Kinase C-zeta (PKC-zeta)Translocation to the membrane (activation) nih.gov

Future Directions and Emerging Research Avenues for Carbocyclic Thromboxane A2

Elucidation of Novel Signaling Partners and Pathways

While the primary signaling cascade for the Thromboxane (B8750289) A2 receptor (TP receptor) is well-established through Gq/11 and G13 proteins, leading to phospholipase C activation and Rho-mediated signaling respectively, emerging research suggests a more complex network. nih.govreactome.org Carbocyclic Thromboxane A2 is a key tool in uncovering these less-trodden pathways.

Future investigations are focusing on:

Non-canonical G-protein Coupling: Beyond the principal Gq and G13 pathways, TP receptors can couple to a wider array of G proteins, including Gi and Gs. nih.gov A particularly novel area of research has identified a functional nuclear TP receptor-Gs signaling pathway in mature oligodendrocytes. nih.gov This pathway can stimulate CREB phosphorylation and myelin gene transcription, suggesting a role in central nervous system development and repair. nih.gov Further use of this compound will be critical to explore this compartmentalized signaling in different cell types.

G-protein Independent Signaling: Some cellular responses to TP receptor activation, such as platelet shape change, may occur independently of the canonical Gq-phospholipase C-Ca2+ pathway, hinting at yet-to-be-identified signaling mechanisms. nih.gov

Receptor Cross-Talk: The interaction between TP receptors and other receptor systems, such as receptor tyrosine kinases like the Epidermal Growth Factor (EGF) receptor, is a burgeoning field. nih.gov this compound can be used to probe how TP receptor activation modulates the signaling of growth factors, impacting processes like cell proliferation and differentiation. nih.gov

MAPK Pathway Activation: In vascular smooth muscle cells (VSMCs), this compound has been shown to be a mitogen, stimulating the 42-kD mitogen-activated protein kinase (MAPK) and inducing the expression of immediate-early genes like c-fos and egr-1. ahajournals.orgnih.gov Research is ongoing to fully delineate the upstream activators and downstream effectors in this cascade and its relevance in pathologies like atherosclerosis.

Investigation of Differential Cellular Responses and Specificity of this compound

A hallmark of this compound is its ability to elicit distinct responses in different cell types, a property that researchers are continuing to explore. One of its most significant characteristics is the dissociation of vasoconstrictor and platelet-aggregating activities; it is a powerful vasoconstrictor but has weak or even inhibitory effects on platelet aggregation at certain concentrations. nih.govnih.govresearchgate.net

Key areas of ongoing investigation include:

Vascular Smooth Muscle: this compound induces potent, concentration-dependent contractions in a variety of arteries, with a tendency for greater effects in cerebral arteries. ahajournals.orgahajournals.org It also acts as a mitogen in VSMCs, stimulating DNA synthesis and cell proliferation, which has implications for understanding conditions like hypertension and atherosclerosis. ahajournals.orgahajournals.org

Immune Cells: In human monocytes, this compound can restore the synthesis of pro-inflammatory cytokines like TNF-alpha and IL-1beta, suggesting a role in modulating immune responses. aai.org

Species and Tissue Specificity: The effects of this compound can vary significantly between species. For example, while it constricts coronary arteries in cats, dogs, and rabbits, sheep vessels are unresponsive. researchgate.net This highlights the importance of careful model selection in thromboxane research.

Novel Binding Partners: Research has identified unexpected binding partners for thromboxane analogues. For instance, the AnSt-D7L1 protein from mosquito saliva binds to this compound with high affinity, suggesting novel biological interactions and potential avenues for therapeutic development. plos.org

Table 1: Differential Cellular and Tissue Responses to this compound

Cell/Tissue TypeObserved ResponseResearch ImplicationReference
Vascular Smooth Muscle (various arteries)Potent vasoconstriction, particularly in cerebral arteries.Model for studying vasospasm and hypertension. ahajournals.orgahajournals.org
Vascular Smooth Muscle Cells (rat aorta)Stimulation of DNA synthesis and cell proliferation.Probe for understanding atherosclerosis and vascular remodeling. ahajournals.orgnih.gov
Human PlateletsWeak or inhibitory effect on aggregation.Tool to separate vascular from platelet effects of TXA2. nih.govresearchgate.net
Human MonocytesRestoration of TNF-alpha and IL-1beta synthesis.Investigating the role of TXA2 in inflammation. aai.org
Liver Granule FractionsStimulation of lysosomal hydrolase release.Exploring cellular damage mechanisms. nih.govresearchgate.net
OligodendrocytesActivation of a novel nuclear signaling pathway.Understanding myelin gene regulation and CNS biology. nih.gov

Development of Advanced Analogues for Enhanced Receptor Subtype Specificity

The differential activities of thromboxane mimetics have long suggested the existence of distinct TP receptor subtypes, perhaps one mediating vascular contraction and another for platelet aggregation. nih.govresearchgate.net While this compound itself is a tool that highlights these differences, the quest for more specific agents continues.

Future research in this area involves:

Pharmacological Distinction of Receptors: The development of new analogues is crucial for confirming and characterizing TP receptor subtypes. For example, the compound AGN192093 acts as a potent agonist in smooth muscle but is inactive in human platelets, providing strong pharmacological evidence for receptor heterogeneity. nih.gov

Stereoisomer Synthesis: The biological activity of this compound is highly dependent on its stereochemistry. Studies have shown that trans diastereoisomers possess potent activity, whereas the corresponding cis isomers are largely inactive. nih.gov Synthesizing and testing a wider range of stereoisomers will further refine the understanding of the receptor's binding pocket.

Novel Chemical Scaffolds: Researchers are moving beyond traditional prostanoid structures. Analogues using different chemical backbones, such as those incorporating a cyclopentane-1,3-dione moiety, are being developed to create highly potent and long-lasting TP receptor antagonists. researchgate.net

More Stable Mimics: While this compound is stable, the development of even more robust analogues, such as fluorinated versions like 10-F-TxA2, provides additional tools for long-term studies both in vitro and in vivo. acs.org

Exploration of this compound as a Research Probe for Broader Thromboxane A2 Pathophysiology

The primary value of this compound lies in its role as a stable and reliable research probe, allowing for the investigation of TXA2's function in ways that the natural ligand cannot. pnas.orgsc.edu Its unique profile, particularly the separation of vascular and platelet effects, makes it an invaluable tool. pnas.orgnih.gov

It continues to be central to exploring:

Myocardial Ischemia: this compound has been used in animal models to demonstrate that severe vasoconstriction leading to myocardial ischemia and sudden death can be induced by TP receptor activation alone, without the presence of coronary thrombosis. pnas.orgnih.govnih.gov This has been crucial in establishing the direct vascular role of TXA2 in cardiac events.

Mechanism of Action Studies: It is the agonist of choice for studying the downstream consequences of TP receptor activation. This includes analyzing the mobilization of intracellular calcium, the activation of specific kinases, and the expression of genes involved in cell growth and inflammation. ahajournals.orgahajournals.orgnih.gov

Characterizing Antagonists: In drug development, this compound is used as a standard agonist to pre-contract tissues in order to test the efficacy and potency of potential vasodilator drugs and TP receptor antagonists. ahajournals.orgahajournals.org

Atherosclerosis and Hypertension: By enabling the study of the mitogenic effects of TP receptor stimulation on vascular smooth muscle cells, this compound helps to clarify the contribution of the thromboxane pathway to the chronic vascular remodeling seen in atherosclerosis and hypertension. ahajournals.orgahajournals.org

Table 2: this compound as a Research Probe

Pathophysiological AreaApplication of this compoundKey FindingReference
Myocardial IschemiaInduce coronary vasoconstriction in animal models.Demonstrated that ischemia can occur from vasospasm alone, independent of thrombosis. nih.govnih.gov
Hypertension / AtherosclerosisStimulate vascular smooth muscle cells in vitro.Confirmed the mitogenic and proliferative role of TXA2 signaling. ahajournals.orgnih.gov
Signal TransductionStable agonist to trigger TP receptor pathways.Helped elucidate Ca2+ mobilization, MAPK, and nuclear signaling pathways. nih.govahajournals.org
Drug DiscoveryUsed to pre-contract isolated arteries.Standard tool for screening and characterizing TP receptor antagonists and vasodilators. ahajournals.orgahajournals.org
InflammationTreatment of isolated human monocytes.Showed TXA2 can drive the synthesis of pro-inflammatory cytokines. aai.org

Q & A

Q. What is the rationale for using carbocyclic thromboxane A₂ (CTA₂) as a stable analog in thromboxane research?

CTA₂ is a synthetic, chemically stable analog of thromboxane A₂ (TXA₂), which is highly unstable (half-life ~30 seconds). CTA₂ retains the biological activity of TXA₂, enabling researchers to study TXA₂-mediated pathways in vitro and in vivo without rapid degradation . For example, CTA₂ dissociates vasoconstrictor and platelet-aggregatory activities, allowing selective investigation of TP receptor signaling . Methodologically, CTA₂ is synthesized via stereocontrolled cyclization of prostaglandin H₂ analogs, with purity validated by NMR and mass spectrometry .

Q. How do researchers detect and quantify thromboxane A₂ and its analogs in experimental systems?

Due to TXA₂'s instability, researchers often measure its stable metabolite, thromboxane B₂ (TXB₂), or use CTA₂ as a proxy. ELISA kits (e.g., CEB396Ge) validated for specificity and sensitivity (recovery rates: 78–104% in plasma/serum) are employed for quantification . For CTA₂, radioligand binding assays (e.g., competitive displacement with [³H]-U-46619) and functional assays (platelet aggregation, vasoconstriction) are used to assess TP receptor affinity (EC₅₀ = 35 nM for U-46619 as reference) .

Q. What experimental models are suitable for studying CTA₂'s effects on vascular function?

Isolated vessel preparations (e.g., rabbit mesenteric arteries, dog coronary arteries) are standard for assessing vasoconstriction. CTA₂ induces dose-dependent contractions (EC₅₀ ~10⁻⁷ M) that are antagonized by TP receptor blockers (e.g., SQ 29,548) . For platelet studies, human platelet-rich plasma (PRP) is used to measure aggregation via light transmission aggregometry, with CTA₂ showing potency comparable to TXA₂ .

Advanced Research Questions

Q. How can researchers resolve contradictory data on TP receptor isoforms (TPα/TPβ) in disease models?

TPα and TPβ isoforms exhibit divergent signaling (e.g., TPα couples to Gq, TPβ to G12/13), leading to context-dependent effects in cancer vs. cardiovascular disease. To address contradictions:

  • Use isoform-specific siRNA or CRISPR-knockout models to isolate signaling pathways .
  • Validate findings with selective agonists (e.g., U-46619 for TPα) and antagonists (e.g., BM-531 for TPβ) .
  • Correlate receptor expression with disease stage via qPCR or immunohistochemistry (e.g., TPβ overexpression in metastatic cancers) .

Q. What experimental designs mitigate confounding effects of prostaglandin endoperoxide "shunting" in thromboxane synthase inhibition studies?

Thromboxane synthase inhibitors (e.g., ozagrel) can cause prostaglandin endoperoxide (PGH₂) accumulation, which activates TP receptors independently of TXA₂. To control for this:

  • Combine thromboxane synthase inhibitors with TP receptor antagonists (e.g., terutroban) .
  • Measure both TXB₂ and PGH₂ metabolites (e.g., 11-dehydro-TXB₂, 12-HETE) via LC-MS/MS to confirm pathway specificity .
  • Use dual TXA₂ synthase/receptor modulators (e.g., EV-077) in preclinical atherosclerosis models .

Q. How does CTA₂ inform the development of antiangiogenic therapies in cancer research?

CTA₂ inhibits vascular endothelial growth factor (VEGF)-induced endothelial cell migration by activating TP receptors, which downregulate αvβ3 integrin signaling . Key methodologies include:

  • In vitro: Matrigel tube formation assays with HUVECs treated with CTA₂ (1–100 nM) and VEGF.
  • In vivo: Xenograft models (e.g., Lewis lung carcinoma) with CTA₂ infusion, followed by micro-CT imaging to quantify tumor vasculature .

Q. What strategies validate the specificity of TP receptor antagonists in complex biological systems?

  • Binding assays: Compare IC₅₀ values of antagonists (e.g., SQ 29,548) against CTA₂ in platelet vs. smooth muscle membranes to assess tissue selectivity .
  • Functional antagonism: Pre-incubate tissues with irreversible antagonists (e.g., GR32191) to block TP receptors before CTA₂ challenge .
  • Genetic validation: Use TP receptor-null mice to confirm off-target effects in knockout vs. wild-type models .

Methodological Considerations

  • Synthesis & Purity: CTA₂ synthesis requires chiral resolution to ensure enantiomeric purity (>98%), critical for reproducible receptor activation .
  • Data Interpretation: In clinical translation, consider species differences (e.g., human TPβ vs. rodent TP receptor pharmacology) .
  • Ethical Reporting: Disclose limitations of CTA₂’s stability in physiological buffers (e.g., hydrolysis in aqueous solutions >30 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbocyclic thromboxane A2
Reactant of Route 2
Carbocyclic thromboxane A2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.